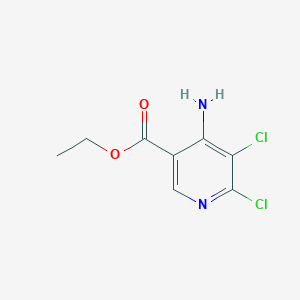

Ethyl 4-amino-5,6-dichloropyridine-3-carboxylate

CAS No.: 919354-11-3

Cat. No.: VC8354784

Molecular Formula: C8H8Cl2N2O2

Molecular Weight: 235.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919354-11-3 |

|---|---|

| Molecular Formula | C8H8Cl2N2O2 |

| Molecular Weight | 235.06 g/mol |

| IUPAC Name | ethyl 4-amino-5,6-dichloropyridine-3-carboxylate |

| Standard InChI | InChI=1S/C8H8Cl2N2O2/c1-2-14-8(13)4-3-12-7(10)5(9)6(4)11/h3H,2H2,1H3,(H2,11,12) |

| Standard InChI Key | OSAXBQSKYSBZKI-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN=C(C(=C1N)Cl)Cl |

| Canonical SMILES | CCOC(=O)C1=CN=C(C(=C1N)Cl)Cl |

Introduction

Laboratory Synthesis

Ethyl 4-amino-5,6-dichloropyridine-3-carboxylate can be synthesized through the reaction of 4,6-dichloronicotinic acid with ethylamine in the presence of a solvent such as ethanol. The reaction is typically catalyzed by a base like sodium hydroxide under controlled heating conditions to facilitate the formation of the desired product.

Industrial Production

In industrial settings, the compound is synthesized in large-scale batch reactors where reactants are combined under optimized conditions to maximize yield and purity. Post-synthesis purification techniques such as recrystallization or chromatography are employed to ensure high-quality output.

Chemical Reactions

Ethyl 4-amino-5,6-dichloropyridine-3-carboxylate exhibits diverse reactivity due to its functional groups:

-

Nucleophilic Substitution: The chlorine atoms can be replaced by other functional groups via nucleophilic substitution reactions.

-

Oxidation/Reduction: The amino group can be oxidized to nitro derivatives or reduced to other functional groups.

-

Ester Hydrolysis: The ethyl ester group can undergo hydrolysis to yield the corresponding carboxylic acid.

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of pharmaceutical agents targeting neurological and inflammatory conditions.

Organic Synthesis

It acts as a building block for constructing more complex heterocyclic compounds and natural product analogs.

Biological Studies

Researchers use it to investigate biochemical pathways and its potential as a therapeutic agent.

Mechanism of Action

Ethyl 4-amino-5,6-dichloropyridine-3-carboxylate interacts with specific molecular targets such as enzymes or receptors in biological systems. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

| Compound | Differences/Similarities |

|---|---|

| Ethyl 5-amino-4,6-dichloropyridine-3-carboxylate | Similar structure but differs in amino group placement |

| Ethyl 3-amino-2,6-dichloropyridine-4-carboxylate | Variation in substitution pattern on the pyridine ring |

The unique substitution pattern on Ethyl 4-amino-5,6-dichloropyridine-3-carboxylate imparts distinct chemical and biological properties that make it valuable for research and drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume